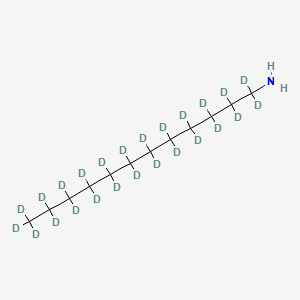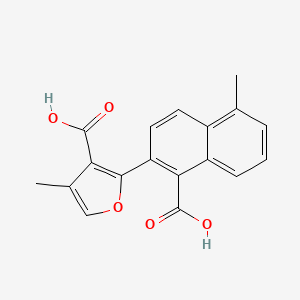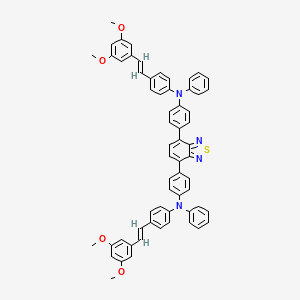
NF-|EB-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NF-κB-IN-9 is a compound known for its inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. NF-κB-IN-9 has garnered significant attention in scientific research due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NF-κB-IN-9 involves several steps, typically starting with the preparation of key intermediates. The process often includes reactions such as condensation, cyclization, and functional group modifications. Specific reagents and catalysts are used to achieve the desired chemical transformations. For instance, the use of palladium-catalyzed coupling reactions and selective oxidation steps are common in the synthesis of NF-κB inhibitors .
Industrial Production Methods
Industrial production of NF-κB-IN-9 requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the laboratory procedures and implementing efficient purification techniques. The use of continuous flow reactors and advanced separation methods, such as chromatography, are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
NF-κB-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated solvents and bases like sodium hydroxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Scientific Research Applications
NF-κB-IN-9 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the NF-κB pathway and its role in various chemical processes.
Biology: Helps in understanding the molecular mechanisms of inflammation and immune responses.
Medicine: Potential therapeutic agent for treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Industry: Used in the development of anti-inflammatory drugs and other therapeutic agents
Mechanism of Action
NF-κB-IN-9 exerts its effects by inhibiting the NF-κB pathway. The compound binds to specific molecular targets, such as the IκB kinase (IKK) complex, preventing the phosphorylation and degradation of IκB proteins. This inhibition blocks the translocation of NF-κB to the nucleus, thereby reducing the transcription of pro-inflammatory genes .
Comparison with Similar Compounds
Similar Compounds
BAY 11-7082: Another NF-κB inhibitor with a similar mechanism of action.
Parthenolide: A natural product known for its NF-κB inhibitory properties.
MG-132: A proteasome inhibitor that indirectly affects the NF-κB pathway.
Uniqueness of NF-κB-IN-9
NF-κB-IN-9 stands out due to its high specificity and potency in inhibiting the NF-κB pathway. Unlike some other inhibitors, NF-κB-IN-9 has shown minimal off-target effects, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C62H50N4O4S |
|---|---|
Molecular Weight |
947.1 g/mol |
IUPAC Name |
4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-N-[4-[4-[4-(N-[4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]anilino)phenyl]-2,1,3-benzothiadiazol-7-yl]phenyl]-N-phenylaniline |
InChI |
InChI=1S/C62H50N4O4S/c1-67-55-37-45(38-56(41-55)68-2)17-15-43-19-27-51(28-20-43)65(49-11-7-5-8-12-49)53-31-23-47(24-32-53)59-35-36-60(62-61(59)63-71-64-62)48-25-33-54(34-26-48)66(50-13-9-6-10-14-50)52-29-21-44(22-30-52)16-18-46-39-57(69-3)42-58(40-46)70-4/h5-42H,1-4H3/b17-15+,18-16+ |
InChI Key |
WXCFHCIREVZJQO-YTEMWHBBSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)C6=CC=C(C=C6)N(C7=CC=C(C=C7)/C=C/C8=CC(=CC(=C8)OC)OC)C9=CC=CC=C9)C1=CC=CC=C1)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C6=NSN=C56)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=C(C=C9)C=CC1=CC(=CC(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


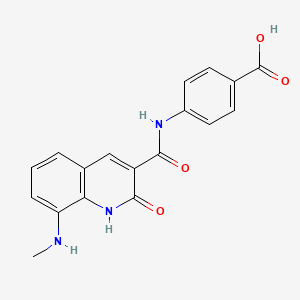
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393492.png)
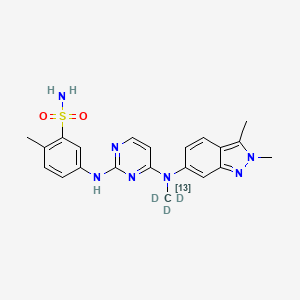
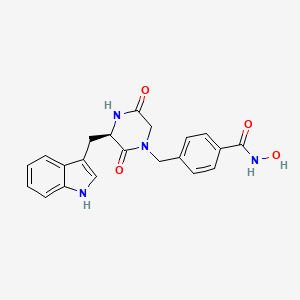
![N-[(3-Chlorophenyl)sulfonyl]-L-leucine](/img/structure/B12393503.png)
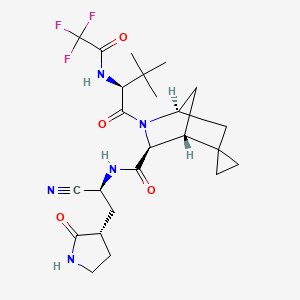
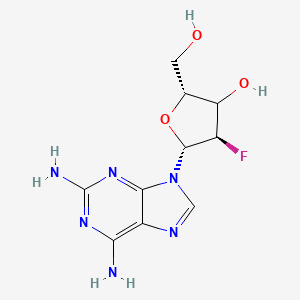
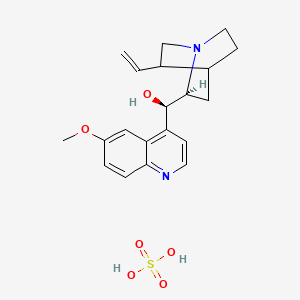
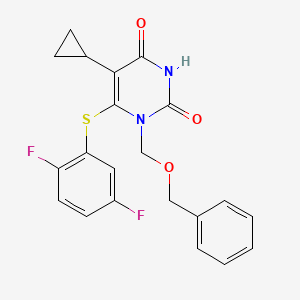

![N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393551.png)
![[(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate](/img/structure/B12393553.png)
